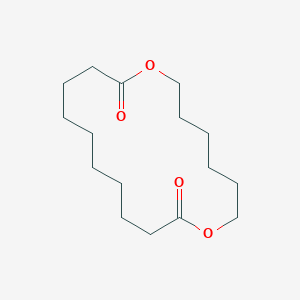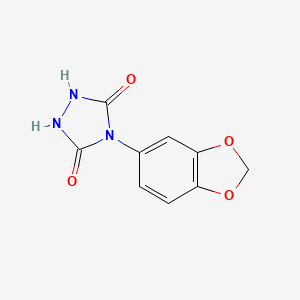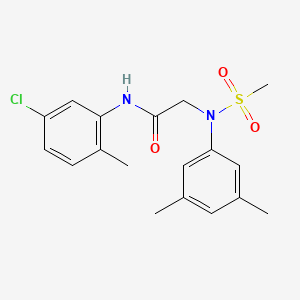
1,8-dioxacyclooctadecane-9,18-dione
Vue d'ensemble
Description
1,8-dioxacyclooctadecane-9,18-dione, commonly known as DCD, is a cyclic organic compound with a molecular formula of C10H16O4. It is a white crystalline powder that is soluble in water and has been widely used in scientific research due to its unique chemical properties. DCD has been synthesized using various methods, and its applications in scientific research are diverse.
Applications De Recherche Scientifique
DCD has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent for various organic compounds and as a reagent in organic synthesis. DCD has also been used as a ligand in metal complexes and as a chiral auxiliary in asymmetric synthesis. In addition, DCD has been used as a building block for the synthesis of various cyclic compounds.
Mécanisme D'action
The mechanism of action of DCD is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. DCD has been shown to react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. In addition, DCD has been shown to undergo ring-opening reactions with various reagents, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCD are not well understood, but studies have suggested that it may have potential therapeutic applications. DCD has been shown to have antimicrobial properties, and it has been proposed as a potential treatment for bacterial infections. In addition, DCD has been shown to have antitumor activity, and it has been proposed as a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DCD has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also soluble in water and various organic solvents, making it a versatile reagent for various chemical reactions. However, DCD has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis can be challenging. In addition, DCD can be toxic at high concentrations, and caution should be taken when handling it.
Orientations Futures
For DCD research include the development of new synthesis methods, the exploration of new applications, and further studies on its potential therapeutic applications.
Propriétés
IUPAC Name |
1,8-dioxacyclooctadecane-9,18-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c17-15-11-7-3-1-2-4-8-12-16(18)20-14-10-6-5-9-13-19-15/h1-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWPIGKEISLSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCCCCCOC(=O)CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)
![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)


![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)

